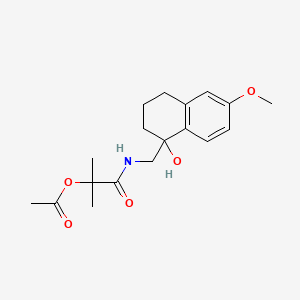
1-(((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate" is a chemically synthesized molecule that appears to be structurally related to 1,2,3,4-tetrahydronaphthalene derivatives. These derivatives have been studied for their potential dopaminergic activity, which is of interest in the context of central dopamine receptor agonists . The compound likely shares some pharmacological properties with its analogs due to the presence of the 1,2,3,4-tetrahydronaphthalene core structure.
Synthesis Analysis
The synthesis of related 1,2,3,4-tetrahydronaphthalene derivatives has been reported in the literature. For instance, the synthesis of monohydroxyl analogs of a known dopamine receptor agonist involved conventional methods starting from an optically active intermediate, which was resolved using mandelic acid . Another synthesis approach for a 2-amino derivative started from naphthalene-2,3-diol and involved several steps, including methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction followed by hydrogenolysis and demethylation . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydronaphthalene derivatives is crucial for their biological activity. The absolute stereochemistry of such compounds has been determined through chemical transformations and X-ray crystallography . The crystal structures of related molecules have shown the configurations of stereo centers and the conformation of the tetrahydronaphthalene moiety . These findings are essential for understanding the molecular interactions of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of 1,2,3,4-tetrahydronaphthalene derivatives are varied and can significantly impact the pharmacological properties of the compounds. For example, the dopaminergic activity of these compounds is influenced by the presence of specific substituents and the chirality of the molecule . The enantioselective hydrolysis of racemic acetates has been used to yield chiral alcohols, which are important intermediates in the synthesis of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-tetrahydronaphthalene derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application in a biological context. The stereochemistry and substituents on the tetrahydronaphthalene core can influence these properties and, consequently, the bioavailability and efficacy of the compound as a dopaminergic agent .
Applications De Recherche Scientifique
Polyketides and Bioactivity
Polyketides, derived from endophytic fungi, have been explored for their potential bioactivities. A study on desert endophytic fungus Paraphoma sp. isolated new polyketides, suggesting a biosynthetic pathway originating from polyketide synthesis with various post-modification reactions. These compounds were evaluated for their bioactivities against plant pathogens and human cancer cell lines, though no significant effects were observed (Li et al., 2018).
Sphingosine-1-Phosphate Receptor Agonists
Another area of research involves the discovery of sphingosine-1-phosphate (S1P) receptor agonists, like ceralifimod (ONO-4641), which are selective for S1P1 and S1P5 receptors. These are explored for treating autoimmune diseases by modulating the S1P1 receptor to reduce undesirable effects associated with the S1P3 receptor activation. This highlights the therapeutic potential of such compounds in immune regulation (Kurata et al., 2017).
Acid-Catalyzed Solvolysis
Research into the acid-catalyzed solvolysis of 1-methoxy-1-methyl-1,4-dihydronaphthalene (1-OMe) has shown exclusive production of the elimination product 1-methylnaphthalene. This study provides insight into the stability and reactivity of carbocations in solvolysis reactions, contributing to our understanding of chemical reaction mechanisms (Jia & Thibblin, 2001).
Chemoenzymatic Synthesis
The chemoenzymatic synthesis of (2R)-2-amino-1,2,3,4-tetrahydronaphthalenes, used as precursors for 5-hydroxytryptamine receptor agonists, demonstrates the utility of combining chemical and enzymatic methods for synthesizing complex organic molecules. This approach has been applied to produce various (2R)-2-amino-1,2,3,4-tetrahydronaphthalenes (Orsini et al., 2002).
Synthesis of Benzo[g]indoles
The synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles from specific dihydronaphthalene precursors highlights the diverse synthetic applications of these compounds in producing heterocyclic compounds with potential bioactivity. This research underscores the versatility of dihydronaphthalene derivatives in organic synthesis (Yi et al., 2005).
Propriétés
IUPAC Name |
[1-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylamino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-12(20)24-17(2,3)16(21)19-11-18(22)9-5-6-13-10-14(23-4)7-8-15(13)18/h7-8,10,22H,5-6,9,11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYXJUHAIPXSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC1(CCCC2=C1C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

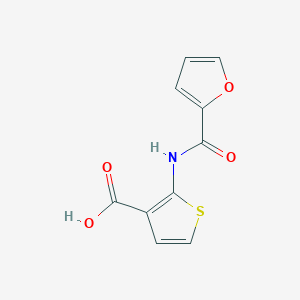
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)
![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2519721.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2519722.png)
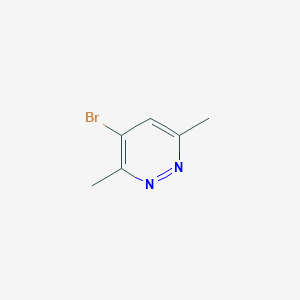
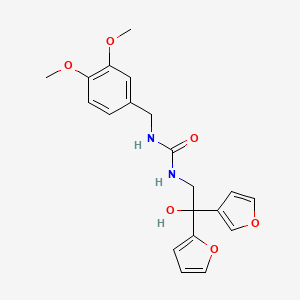
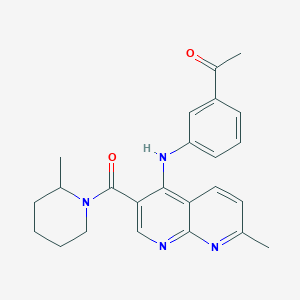
![1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2519727.png)
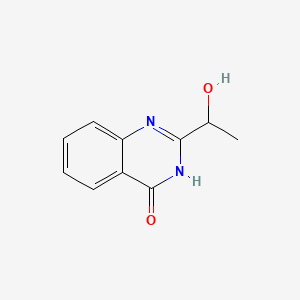
![6-amino-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B2519733.png)
![4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine](/img/structure/B2519734.png)
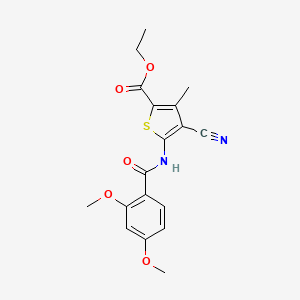
![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2519736.png)